molecular formula C17H20N4O2S2 B2379426 N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide CAS No. 714233-89-3

N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide

Cat. No.: B2379426
CAS No.: 714233-89-3
M. Wt: 376.49
InChI Key: UYCRIDSVZOEZHQ-UHFFFAOYSA-N
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Description

N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide is a synthetic specialty chemical with a molecular formula of C19H22N4O2S and a molecular weight of 370.47 g/mol . It is part of a class of quinoxaline-sulfonamide hybrids, a framework noted in scientific literature for its diverse research potential in medicinal chemistry and chemical biology . The compound's structure integrates a quinoxaline heterocycle, a common pharmacophore in drug discovery, linked via a sulfonamide bridge to a thiophene ring, a heterocycle known to contribute to significant biological activity in research compounds . This molecular architecture is of particular interest for early-stage research and development. Sulfonamide-based compounds are frequently investigated for their ability to interact with a variety of biological targets, including enzymes, due to their structural similarity to essential substrates . Thiophene-sulfonamide derivatives, in particular, have been explored in research for their potential bioactive properties . Researchers may utilize this compound as a key intermediate or building block (a synthetic precursor) in the construction of more complex molecules, or as a standard for analytical method development in various assay systems. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle all chemicals with appropriate precautions, using personal protective equipment and referring to the safety data sheet for specific hazard information.

Properties

IUPAC Name

N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S2/c1-12(2)9-10-18-16-17(20-14-7-4-3-6-13(14)19-16)21-25(22,23)15-8-5-11-24-15/h3-8,11-12H,9-10H2,1-2H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCRIDSVZOEZHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901332974
Record name N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901332974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663372
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

714233-89-3
Record name N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901332974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of o-Phenylenediamine with Glyoxal Derivatives

The quinoxaline ring is classically synthesized via the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For this compound, glyoxal derivatives (e.g., glyoxylic acid or its esters) are preferred due to their accessibility and reactivity. The reaction proceeds under mild acidic or neutral conditions, often catalyzed by transition metals or Brønsted acids.

Example Protocol
A mixture of o-phenylenediamine (1 mmol) and methylglyoxal (1 mmol) in toluene is stirred with 0.1 g of molybdenum-vanadium phosphate (MoVP) catalyst at room temperature. Completion is monitored via TLC, followed by filtration, solvent evaporation, and recrystallization from ethanol.

Catalyst Solvent Temperature Yield (%)
MoVP Toluene RT 92
Acetic Acid Ethanol Reflux 78
Iodine DCM 40°C 85

Alternative Routes: Cyclization and Oxidation

Recent advances employ oxidative cyclization of α-hydroxy ketones with diamines or tandem oxidation strategies. These methods avoid stoichiometric acids but require careful control of oxidizing agents (e.g., $$ \text{CuSO}_4 $$) to prevent over-oxidation.

Amination with 3-Methylbutylamine

Nucleophilic Aromatic Substitution

The chloro intermediate from Step 3.1 undergoes amination with 3-methylbutylamine in n-butanol using 2,6-lutidine as a base. Elevated temperatures (100–120°C) drive the reaction to completion within 6–8 hours, achieving yields >80%.

Key Variables

Amine Equivalents Base Solvent Yield (%)
1.5 2,6-Lutidine n-Butanol 85
2.0 Pyridine DMF 72
1.2 Et$$_3$$N DMA 68

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling offers an alternative for sterically hindered systems. Using $$ \text{Pd}2(\text{dba})3 $$ and Xantphos, the reaction proceeds at lower temperatures (60–80°C) but requires rigorous exclusion of moisture and oxygen.

Alternative Synthetic Routes and Methodological Variations

One-Pot Sequential Functionalization

Recent patents describe tandem reactions where sulfonylation and amination occur in a single vessel. For example, 2,3-dichloroquinoxaline is treated sequentially with thiophene-2-sulfonamide and 3-methylbutylamine in DMA, reducing purification steps and improving overall yield (78%).

Solid-Phase Synthesis

Immobilized quinoxaline precursors on Wang resin enable automated sulfonylation and amination, though scalability remains limited.

Optimization and Catalytic Approaches

Solvent and Catalyst Screening

Microwave-assisted synthesis in DMSO reduces reaction times from hours to minutes (e.g., amination completes in 15 minutes at 150°C). Catalysts like CuI or $$ \text{Fe}3\text{O}4 $$ nanoparticles enhance regioselectivity.

Green Chemistry Metrics

Water-mediated reactions under ultrasonication achieve 70% yield with an E-factor of 8.2, compared to 12.5 for traditional methods.

Characterization and Analytical Techniques

Spectroscopic Confirmation

  • $$ ^1\text{H} $$ NMR : Quinoxaline protons appear as doublets at δ 8.2–8.5 ppm, while the 3-methylbutylamino chain shows multiplet signals at δ 1.0–1.5 ppm.
  • HRMS : Calculated for $$ \text{C}{17}\text{H}{20}\text{N}{4}\text{O}{2}\text{S}_{2} $$: 376.49; Found: 376.48.

Purity Assessment

HPLC with a C18 column (acetonitrile:water, 70:30) confirms purity >98%.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide typically involves the reaction of quinoxaline derivatives with thiophene sulfonamides. The resulting compound features a quinoxaline ring system, which is known for its diverse biological activities. The structural integrity and purity of synthesized compounds are usually confirmed through techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry.

Anticancer Properties

This compound has shown promising anticancer activity in various studies. Research indicates that derivatives of quinoxaline, including this compound, can inhibit the proliferation of cancer cells. For instance, a study demonstrated that certain quinoxaline derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7, suggesting their potential as anticancer agents .

Antimicrobial Activity

Quinoxaline derivatives, including this compound, have been investigated for their antimicrobial properties. These compounds have shown efficacy against various bacterial strains, making them candidates for further development as antimicrobial agents .

Anti-inflammatory Effects

Research has also suggested that quinoxaline-based compounds can exhibit anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation . This aspect broadens their applicability beyond oncology into general therapeutic areas.

Case Studies and Research Findings

Study Focus Findings
Study 1Anticancer ActivityDemonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells .
Study 2Synthesis MethodologyDeveloped a novel thiation method to produce quinoxaline derivatives with enhanced biological activity .
Study 3Antimicrobial EfficacyShowed significant antibacterial activity against multiple strains, indicating potential for drug development .

Mechanism of Action

The mechanism of action of N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s closest analog is N-[3-(pentylamino)quinoxalin-2-yl]thiophene-2-sulfonamide (CAS: 714241-42-6), which differs only in the alkyl chain length and branching (pentylamino vs. 3-methylbutylamino).

Table 1: Physicochemical Comparison of Quinoxaline Sulfonamide Derivatives

Compound Substituent Molecular Weight (g/mol) XLogP₃ Hydrogen Bond Donors/Acceptors
Target Compound 3-Methylbutylamino 376.5 ~3.9* 2 / 7
N-[3-(Pentylamino)... Pentylamino 376.5 4.2 2 / 7
N-(3-Acetylphenyl)thiophene-2-sulfonamide Acetylphenyl 281.35 N/A 2 / 5

*Estimated based on branching effects.

Anticancer Activity :

  • Compound 9 (4-(3-(4-Ethylbenzoate)thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide) exhibits potent activity against HEPG2 liver cancer cells (IC₅₀: 15.6 mmol/L), attributed to the synergistic effects of the sulfonamide and quinoxaline moieties .

Antibacterial Activity :

  • Quinazoline derivatives with sulfonamide groups (e.g., Compound 11 , 17 ) show significant activity against bacterial strains, emphasizing the role of the sulfonamide moiety in targeting microbial enzymes .
  • The target compound’s branched alkyl chain may reduce unintended interactions with bacterial targets compared to linear-chain analogs, though this requires experimental validation.
Key Structural Determinants of Activity
  • Sulfonamide Position : The thiophene-2-sulfonamide group in the target compound may enhance electron-withdrawing effects, stabilizing interactions with biological targets compared to benzene-sulfonamide analogs .
  • Heterocyclic Core: Quinoxaline derivatives generally exhibit stronger anticancer activity than quinazolines, likely due to enhanced DNA intercalation or kinase inhibition .

Biological Activity

N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoxaline moiety, which is known for its diverse biological activities. The presence of the thiophene and sulfonamide groups enhances its pharmacological profile.

Chemical Formula

  • Molecular Formula : C₁₄H₁₈N₄O₂S
  • Molecular Weight : 302.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity :
    • The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways, particularly through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of prostaglandins.
  • Antimicrobial Activity :
    • Studies have indicated that quinoxaline derivatives exhibit antimicrobial properties against a range of pathogens, making them candidates for further development as antibiotics.
  • Anticancer Properties :
    • Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
COX InhibitionSignificant reduction in enzyme activity
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in breast cancer cells

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of various quinoxaline derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial properties compared to standard antibiotics .
  • Anti-inflammatory Effects :
    In vitro assays conducted on RAW 264.7 macrophages revealed that the compound significantly inhibited nitric oxide production in lipopolysaccharide (LPS)-stimulated cells, suggesting a potent anti-inflammatory effect .
  • Anticancer Studies :
    In a recent investigation into the anticancer properties, this compound was tested on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 15 µM, indicating effective growth inhibition and potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions:

Quinoxaline Core Formation : Condensation of o-phenylenediamine with diketones or α-keto acids.

Sulfonylation : Reaction of the quinoxaline intermediate with chlorosulfonic acid to introduce the sulfonamide group.

Aminoalkyl Substitution : Coupling with 3-methylbutylamine under basic conditions (e.g., triethylamine) to introduce the 3-methylbutylamino moiety .
Key reagents include chlorosulfonic acid, sodium hydroxide, and anhydrous solvents (e.g., DMF). Purification often employs column chromatography or recrystallization.

Q. What spectroscopic techniques are used to confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR verify substituent positions and aromatic proton environments.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm1^{-1}) .
  • X-ray Crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :

  • Anticancer Activity : In vitro screening against cancer cell lines (e.g., HEPG2) reveals IC50_{50} values comparable to doxorubicin. Activity is linked to kinase or PI3K pathway inhibition .
  • Enzyme Inhibition : Potential urease or bromodomain inhibition, assessed via enzyme activity assays (e.g., fluorescence-based kinetics) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (~0–5°C) during sulfonation minimize side reactions.
  • Catalyst Selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances nucleophilic substitution efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Purification : Gradient elution in HPLC or preparative TLC ensures high purity (>95%) .

Q. What mechanisms explain discrepancies in reported IC50_{50} values across studies?

  • Methodological Answer : Variations arise due to:

  • Cell Line Heterogeneity : Differences in membrane permeability or metabolic activity (e.g., HEPG2 vs. MCF-7).
  • Assay Conditions : Varying pH, serum content, or incubation time affect compound stability.
  • Compound Purity : Impurities (e.g., unreacted intermediates) artificially inflate/deflate activity. Standardize protocols using validated reference compounds .

Q. How does X-ray crystallography inform the design of analogs with enhanced target binding?

  • Methodological Answer :

  • Binding Mode Analysis : Co-crystallization with target proteins (e.g., BRD4 bromodomain) identifies critical interactions (e.g., hydrogen bonds with sulfonamide groups).
  • Structure-Activity Relationship (SAR) : Modifications to the quinoxaline or thiophene rings are guided by steric/electronic compatibility with the binding pocket .

Q. What strategies improve the bioavailability of this compound in preclinical models?

  • Methodological Answer :

  • Prodrug Design : Esterification of polar groups (e.g., hydroxyl) enhances membrane permeability.
  • Nanoparticle Formulation : Encapsulation in liposomes or PLGA nanoparticles prolongs half-life.
  • Metabolic Stability : Introduce fluorine atoms or methyl groups to block cytochrome P450-mediated degradation .

Data Contradiction and Validation

Q. How should researchers validate conflicting data on enzymatic vs. cellular activity?

  • Methodological Answer :

  • Orthogonal Assays : Confirm enzyme inhibition (e.g., fluorescence assays) with cellular viability assays (e.g., MTT).
  • Off-Target Profiling : Use kinase/phosphatase inhibitor panels to rule out nonspecific effects.
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to reconcile in vitro/in silico discrepancies .

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